5-[5-Hydroxy-4-(3-hydroxyoct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid
Description
This compound is a cyclopenta[b]furan derivative characterized by a complex bicyclic core fused with a pentanoic acid chain. Its structure includes two hydroxyl groups (at positions 5 and 3-hydroxyoct-1-enyl) and a conjugated enyl system, which contribute to its stereochemical complexity and biological activity. The compound is of interest in medicinal chemistry due to its structural resemblance to prostaglandins and other eicosanoids, which are involved in inflammatory and regulatory pathways . Its synthesis typically involves stereoselective cyclization and oxidation steps, though specific protocols remain proprietary in commercial contexts .
Properties
IUPAC Name |
5-[5-hydroxy-4-(3-hydroxyoct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O5/c1-2-3-4-7-14(21)10-11-16-17-12-15(8-5-6-9-20(23)24)25-19(17)13-18(16)22/h8,10-11,14,16-19,21-22H,2-7,9,12-13H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAQKFAOMNZTLHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)O)O2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-Hydroxy-4-(3-hydroxyoct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid typically involves multi-step organic reactions. One common method includes the use of copper-catalyzed oxidative dehydrogenative annulation of oximes with α-amino ketones . This method allows for the formation of the cyclopentafuran ring structure through site-selective cleavage of multiple α-C(sp3)-H bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes, with optimization for yield and purity. The use of high-pressure reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[5-Hydroxy-4-(3-hydroxyoct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds and carbonyl groups can be reduced to form alcohols or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the double bonds can produce saturated hydrocarbons.
Scientific Research Applications
The compound 5-[5-hydroxy-4-(3-hydroxyoct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid, also known as epoprostenol, prostacyclin, or prostaglandin I2 (PGI2), is a small molecule drug with diverse applications, particularly in the therapeutic area .
General Information
- Names and Identifiers Epoprostenol has various synonyms, including prostacyclin, prostaglandin I2, Flolan, and others . Its chemical formula is C20H32O5, with a molecular weight of 352.471 .
- Chemical Structure The compound features a prostanoic acid skeleton with key structural elements including a cyclopentane ring fused to a furan ring .
- Physicochemical Properties It has hydrogen bond acceptor count of 4 or 5, and a hydrogen bond donor count of 3 . Lipinski's rule of five is satisfied, suggesting favorable drug-like properties .
Therapeutic Applications
- Pulmonary Hypertension Epoprostenol is primarily indicated for the treatment of pulmonary hypertension .
- Mechanism of Action As an antihypertensive agent, epoprostenol targets the prostacyclin receptor (PTGIR) . It is an agonist of this receptor, leading to various downstream effects .
- Biological Pathways Epoprostenol influences several critical pathways, including neuroactive ligand-receptor interaction, vascular smooth muscle contraction, and platelet activation . It also plays a role in intracellular signaling through the prostacyclin receptor and prostacyclin, thromboxane A2 receptor signaling, and prostanoid ligand receptors .
Research and Study
- Targeted Receptor Epoprostenol interacts with the prostacyclin receptor (PTGIR), which is a G-protein coupled receptor .
- Related Pathways It is involved in various pathways such as the KEGG pathway for neuroactive ligand-receptor interaction and the Reactome pathway for G alpha (s) signaling events .
- Synthesis The synthesis of compounds related to the core structure of epoprostenol, such as 3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one derivatives, has been explored .
Mechanism of Action
The mechanism of action of 5-[5-Hydroxy-4-(3-hydroxyoct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs can be categorized based on modifications to the cyclopenta[b]furan core, side-chain substitutions, and bioisosteric replacements. Below is a detailed comparison:
Structural and Functional Analogues
Key Research Findings
- Electron-Withdrawing Substitutions : The difluoro analog () exhibits a 30% increase in plasma half-life compared to the target compound, attributed to reduced oxidative metabolism .
- Solubility Enhancements: Sodium salt derivatives () demonstrate 10-fold higher aqueous solubility, critical for intravenous formulations .
- Metabolic Modifications : Sulfated analogs () act as substrates for sulfatases, enabling targeted release of active metabolites in tissues expressing these enzymes .
- Bioisosteric Replacements: Replacement of the pentanoic acid with an allyl ester () improves oral bioavailability but necessitates enzymatic hydrolysis for activation .
Q & A
Q. What structural modifications enhance the compound’s metabolic stability without compromising activity?
- Methodological Answer : Introduce fluorine at the oct-1-enyl chain’s terminal carbon to block CYP450-mediated oxidation. Assess derivatives via in vitro metabolism assays (human liver microsomes + NADPH). Compare IC50 values in functional assays (e.g., COX-2 inhibition) to retain potency, as demonstrated in fluorinated prostaglandin analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
